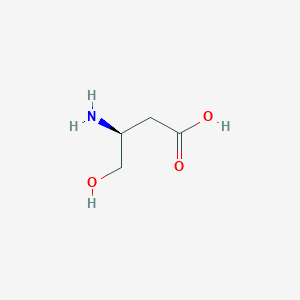

(S)-3-Amino-4-hydroxybutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZICZZQJDLXJN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937030 | |

| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16504-57-7 | |

| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16504-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybutyric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-beta-Homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AF4296K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-4-hydroxybutanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known by synonyms such as GABOB and D-beta-homoserine, is a naturally occurring beta-amino acid and a derivative of serine.[1][2] This compound has garnered significant interest within the scientific community, particularly for its neurological activity as an anticonvulsant.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a chiral molecule characterized by a four-carbon backbone containing a carboxylic acid group, an amino group at the beta position (C3), and a primary alcohol at the C4 position. The (S)-stereochemistry at the chiral center is crucial for its biological activity.

Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₃ | [2][4] |

| Molecular Weight | 119.12 g/mol | [2][4] |

| Melting Point | 207-212 °C | [5] |

| Boiling Point (Predicted) | 374.5 ± 32.0 °C at 760 mmHg | [4] |

| pKa (Predicted) | 4.04 ± 0.10 | [3] |

| Solubility | Soluble in water | [1] |

| Appearance | White to light yellow crystal powder | [3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (600 MHz, D₂O) | δ 2.44 (d, J = 6.6 Hz, 2H), 3.18 (dd, J = 13.2, 3.0 Hz, 1H), 3.97 (dd, J = 13.2, 9.6 Hz, 1H), 4.19-4.23 (m, 1H) |

| ¹³C NMR (150 MHz, D₂O) | δ 42.3, 44.1, 65.5, 178.6 |

| HRMS (ESI) | m/z [M + Na]⁺ calculated for C₄H₉NNaO₃: 142.0480; found: 142.0462 |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the use of a chiral precursor to ensure the desired stereochemistry. A representative multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Methodologies:

A common starting material for the asymmetric synthesis is (S)-malic acid. The synthesis generally proceeds through the following key steps:

-

Protection of the Hydroxyl and Carboxyl Groups: The hydroxyl and the non-target carboxyl group of (S)-malic acid are protected to prevent unwanted side reactions. This can be achieved using standard protecting groups.

-

Selective Reduction: The unprotected carboxyl group is selectively reduced to a primary alcohol.

-

Introduction of the Amino Group: The protected hydroxyl group is converted into a leaving group, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). Subsequent reduction of the azide yields the primary amine.

-

Deprotection: All protecting groups are removed under appropriate conditions to yield this compound.

It is crucial to consult specific literature for detailed reaction conditions, reagents, and purification methods as variations exist.

Biological Activity and Signaling Pathways

This compound is recognized for its biological activity, primarily as an anticonvulsant.[3] This activity is attributed to its interaction with GABA receptors.

Interaction with GABA Receptors

The primary mechanism of action for this compound involves its binding to GABAB receptors.[3] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to GABAB receptors, this compound can modulate neuronal excitability, leading to its anticonvulsant effects.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of the GABAB receptor.

Conclusion

This compound is a compound with significant potential in neuroscience and drug development. Its well-defined chemical structure and properties, coupled with its specific biological activity at the GABAB receptor, make it a valuable molecule for further investigation. The synthetic methodologies, while requiring careful stereochemical control, are accessible. This guide provides a foundational understanding for researchers and professionals working with this intriguing amino acid derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. (3S)-3-Amino-4-hydroxybutanoic acid | C4H9NO3 | CID 1502045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (S)-(+)-4-Amino-3-hydroxybutyric acid 97 7013-05-0 [sigmaaldrich.com]

Enantioselective Synthesis of 3-Amino-4-hydroxybutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 3-amino-4-hydroxybutanoic acid (GABOB), a valuable chiral building block and a modulator of γ-aminobutyric acid (GABA) receptors. This document details established synthetic routes, including chiral pool synthesis and chemoenzymatic methods, presenting detailed experimental protocols and quantitative data to facilitate comparison and implementation.

Introduction

3-Amino-4-hydroxybutanoic acid, also known as γ-amino-β-hydroxybutyric acid (GABOB), is a naturally occurring amino acid that acts as a modulator of GABA receptors in the central nervous system. Specifically, it interacts with GABAA, GABAB, and GABAC receptors. The biological activity of GABOB is stereospecific, with the (R)-enantiomer generally exhibiting higher potency. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-GABOB is of significant interest for neuroscience research and the development of novel therapeutics.

This guide explores two primary strategies for the enantioselective synthesis of GABOB: the use of readily available chiral starting materials (chiral pool synthesis) and the application of biocatalysis for stereoselective transformations (chemoenzymatic synthesis).

Biological Context: GABAB Receptor Signaling Pathway

GABOB exerts its biological effects primarily through the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission. The activation of the GABAB receptor by an agonist like GABOB initiates a signaling cascade that modulates neuronal excitability.

Enantioselective Synthetic Strategies

Chiral Pool Synthesis from D- and L-Arabinose

This strategy utilizes the inherent chirality of carbohydrates to construct the stereocenters of GABOB. D-Arabinose is the precursor for (S)-(+)-GABOB, while L-arabinose yields (R)-(-)-GABOB. The overall yield for this multi-step synthesis is approximately 58% from the dibromoester intermediate.[1]

Step 1: Methyl 2,4-dibromo-2,4-dideoxy-D-threonate [1]

-

Potassium D-erythronate (prepared from D-arabinose) (20 g) is stirred with a 32% solution of hydrogen bromide in acetic acid (140 ml) for 24 hours at room temperature.

-

Methanol (B129727) (500 ml) is added, and the mixture is kept overnight.

-

The precipitated potassium bromide is filtered off, and the solution is evaporated.

-

The residue is boiled in methanol (200 ml) for 2 hours, and the methanol is evaporated.

-

The residue is dissolved in ethyl acetate (B1210297) (100 ml), washed twice with water, dried, and evaporated to give the crude product.

-

Recrystallization from ether-pentane yields the pure product.

Step 2: Methyl (S)-4-bromo-3-hydroxybutanoate [1]

-

The dibromoester (8.0 g) in ethyl acetate (80 ml) and acetic acid (8 ml) is treated with hydrogen at 1 atm in the presence of anhydrous sodium acetate (8.0 g) and 5% palladium on carbon (500 mg).

-

After approximately 1 hour (consumption of 1 molar equivalent of hydrogen), the mixture is filtered.

-

The solution is washed with aqueous sodium hydrogencarbonate, dried, and evaporated to give the product as a colorless liquid.

Step 3: (S)-(+)-4-Amino-3-hydroxybutanoic acid (GABOB) [1]

-

The bromoester from the previous step is reacted with sodium azide in dimethylformamide to give the corresponding azide.

-

The azide is then hydrogenated in an acidic solution in the presence of a platinum catalyst to yield the aminoester.

-

The crude aminoester is hydrolyzed and purified on an ion-exchange resin (Amberlite IR-120, H⁺ form). The column is eluted with water until neutral, followed by 10% aqueous ammonia (B1221849) to elute the product.

Chemoenzymatic Synthesis

This approach leverages the high stereoselectivity of enzymes to create the desired chiral center. A particularly efficient method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a stereoselective carbonyl reductase. By selecting the appropriate enzyme, both (R)- and (S)-enantiomers of the key intermediate, ethyl 4-chloro-3-hydroxybutyrate (CHBE), can be produced with excellent enantiomeric excess. The subsequent chemical steps convert CHBE into the target GABOB enantiomer.

Step 1: Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) [2]

-

A stereoselective carbonyl reductase, such as BgADH3 from Burkholderia gladioli, is used for the asymmetric reduction of COBE.

-

An enzyme-coupled cofactor recycling system is employed using co-expressed glucose dehydrogenase (GDH) to regenerate NADPH in situ.

-

The reaction is typically performed in a biphasic system (e.g., aqueous/octanol) to overcome the poor solubility and instability of the substrate.

-

A fed-batch strategy for the substrate is used to achieve high concentrations of the product.

-

The product, (R)-CHBE, is obtained with >99.9% enantiomeric excess.

Step 2: Ethyl (R)-4-azido-3-hydroxybutanoate

-

(R)-CHBE is dissolved in dimethylformamide (DMF), and sodium azide is added.

-

The reaction mixture is heated to allow for the displacement of the chloride with the azide.

-

After completion, the reaction is worked up by extraction to isolate the azido (B1232118) ester.

Step 3: (R)-(-)-GABOB [3]

-

The ethyl (R)-4-azido-3-hydroxybutanoate is hydrolyzed to the corresponding carboxylic acid.

-

The resulting azido acid is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the azide group to the primary amine, yielding the final product, (R)-(-)-GABOB.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies and stereoselectivities.

Table 1: Chiral Pool Synthesis of GABOB from Arabinose

| Step | Starting Material | Product | Yield | Reference |

| Dibromination/Esterification | Potassium D-erythronate | Methyl 2,4-dibromo-2,4-dideoxy-D-threonate | 76% | [1] |

| Selective Hydrogenolysis | Dibromoester | Methyl (S)-4-bromo-3-hydroxybutanoate | ~85% | [1] |

| Azidation, Hydrogenation, and Hydrolysis | Bromoester | (S)-(+)-GABOB | 58% | [1] |

Table 2: Chemoenzymatic Synthesis of GABOB

| Step | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | COBE | (R)-CHBE | High | >99.9% | [2] |

| Conversion of (R)-CHBE to (R)-GABOB | (R)-CHBE | (R)-(-)-GABOB | ~50% (overall) | Optically Pure | [3] |

Conclusion

The enantioselective synthesis of 3-amino-4-hydroxybutanoic acid can be effectively achieved through several distinct strategies. The chiral pool synthesis, starting from readily available and inexpensive carbohydrates like arabinose, offers a reliable route to optically pure GABOB, although it involves multiple steps. Chemoenzymatic methods, particularly those employing stereoselective carbonyl reductases, provide an elegant and highly efficient alternative, delivering the key chiral intermediate with near-perfect enantioselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials and specialized enzymes, desired scale of production, and the specific enantiomer required. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable methodology for their specific needs in the fields of medicinal chemistry, pharmacology, and drug development.

References

Spectroscopic Analysis of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as GABOB, is a naturally occurring beta-amino acid and a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its presence in the brain and its potential pharmacological activities, including anticonvulsant properties, have made it a molecule of interest in neuroscience and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support researchers in its identification, characterization, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While detailed experimental spectra for this compound are not widely published, certificates of analysis for commercially available standards confirm that the ¹H NMR spectrum is consistent with its chemical structure, with a purity of 97.0% determined by NMR[1].

Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the following ¹H NMR chemical shifts, multiplicities, and coupling constants can be predicted. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar functional groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Structure and Proton Numbering:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 2.3 - 2.6 | dd | J(H2a, H2b) ≈ 15-17, J(H2, H3) ≈ 5-7 |

| H-3 | 3.8 - 4.1 | m | - |

| H-4 | 3.5 - 3.8 | dd | J(H4a, H4b) ≈ 12-14, J(H4, H3) ≈ 4-6 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 175 - 180 |

| C-2 (-CH2-) | 38 - 42 |

| C-3 (-CH-) | 50 - 55 |

| C-4 (-CH2-) | 63 - 67 |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

The exact mass of this compound (C₄H₉NO₃) is 119.05824 g/mol [2].

LC-MS/MS Fragmentation Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) data provides valuable information on the fragmentation pattern of the molecule, aiding in its structural confirmation.

Positive Ion Mode ([M+H]⁺)

-

Precursor Ion (m/z): 120.06604[2]

| Fragment Ion (m/z) | Relative Abundance | Possible Fragment |

| 102.0553 | High | [M+H - H₂O]⁺ |

| 84.0444 | Medium | [M+H - H₂O - H₂O]⁺ or [M+H - COOH]⁺ |

| 60.0456 | High | [CH₄NO]⁺ |

Negative Ion Mode ([M-H]⁻)

-

Precursor Ion (m/z): 118.05044[2]

| Fragment Ion (m/z) | Relative Abundance | Possible Fragment |

| 100.0403 | Low | [M-H - H₂O]⁻ |

| 72.0472 | Low | [C₃H₆NO]⁻ |

Experimental Protocols

NMR Spectroscopy Sample Preparation and Acquisition (General Protocol)

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH₂, -COOH).

-

Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

Mass Spectrometry (LC-MS/MS) (General Protocol)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to working concentrations (e.g., 1-10 µg/mL) with the initial mobile phase.

-

Chromatographic Separation:

-

Column: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of this polar analyte.

-

Mobile Phase: A typical mobile phase gradient would start with a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and gradually increase the aqueous portion.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.

-

Analysis: Perform full scan analysis to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

-

Tandem MS (MS/MS): Select the precursor ions for collision-induced dissociation (CID) to generate fragment ions. Optimize the collision energy to obtain a rich fragmentation spectrum.

-

Diagrams

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Structural Information

Caption: How different spectroscopic data contribute to structural elucidation.

Metabolic Pathway of GABOB Formation

References

The Pivotal Role of γ-Aminobutyric Acid (GABA) in Plant Biology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Aminobutyric acid (GABA), a four-carbon non-proteinogenic amino acid, has emerged from its recognized role as a primary metabolite to a key signaling molecule in plants. It is integral to a multitude of physiological processes, including nitrogen metabolism, pH regulation, and developmental control. Crucially, GABA plays a significant role in mediating plant responses to a wide array of biotic and abiotic stresses. This technical guide provides an in-depth exploration of the biological functions of GABA and its analogs in plants. It summarizes key quantitative data, details experimental protocols for GABA research, and presents critical signaling pathways and experimental workflows through visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Biological Functions of GABA in Plants

GABA's functions in plants are diverse, spanning from fundamental metabolic activities to intricate signaling roles that govern growth, development, and stress adaptation.

Metabolic Hub: The GABA Shunt

The primary metabolic pathway for GABA in plants is the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle.[1][2] This pathway is not only crucial for carbon and nitrogen balance but also serves as a nexus between amino acid metabolism and energy production.[2][3]

The GABA shunt consists of three key enzymatic steps:

-

GABA Synthesis: Glutamate is decarboxylated by glutamate decarboxylase (GAD) in the cytosol to produce GABA. This step is often regulated by cytosolic pH and calcium levels.[4][5]

-

GABA Transamination: In the mitochondria, GABA transaminase (GABA-T) converts GABA to succinic semialdehyde (SSA).[4]

-

SSA Oxidation: Succinic semialdehyde dehydrogenase (SSADH) oxidizes SSA to succinate, which then enters the TCA cycle.[2]

An alternative pathway for GABA synthesis involves the degradation of polyamines.[1]

A Key Player in Stress Response

A hallmark of GABA in plants is its rapid accumulation in response to a variety of environmental stressors, including:

-

Abiotic Stresses: Salinity, drought, extreme temperatures, hypoxia, and heavy metal toxicity.[1][6]

-

Biotic Stresses: Pathogen infection and insect herbivory.[1][3]

This accumulation is a critical component of the plant's defense and adaptation strategy. Exogenous application of GABA has been shown to enhance tolerance to these stresses.[7][8]

Signaling Molecule

Beyond its metabolic functions, GABA acts as a signaling molecule in plants.[9][10] It is involved in regulating:

-

Stomatal Movement: GABA can inhibit ion channels in guard cells, leading to stomatal closure and reduced water loss, thereby improving drought tolerance.[1][6]

-

Pollen Tube Guidance: A GABA gradient in the pistil guides the pollen tube towards the ovule for successful fertilization.[3]

-

Plant Development: GABA influences root growth, fruit ripening, and seed germination.[3][11]

Recent research has identified putative GABA receptors in plants, such as the Aluminum-Activated Malate Transporter (ALMT) proteins, which are inhibited by GABA, providing a mechanism for its signaling role.[10][12][13]

Quantitative Analysis of GABA Accumulation Under Stress

The following tables summarize the quantitative changes in GABA concentrations in various plant species under different abiotic stress conditions.

Table 1: GABA Concentration in Plants Under Salt Stress

| Plant Species | Tissue | Salt Stress Condition | GABA Concentration (Control) | GABA Concentration (Stressed) | Fold Increase | Reference |

| Arabidopsis thaliana | Seedlings | 150 mmol·L⁻¹ NaCl | ~0.1 µmol·g⁻¹ FW | ~2.0 µmol·g⁻¹ FW | ~20 | [11] |

| Oryza sativa (Rice) | Seedlings | 150 mM NaCl (6 h) | ~1.5 nmol·mg⁻¹ FW | ~4.5 nmol·mg⁻¹ FW | 3 | [12] |

| Solanum lycopersicum (Tomato) | Leaves | 175 mmol·L⁻¹ NaCl (4 d) | ~0.4 µmol·g⁻¹ FW | ~1.2 µmol·g⁻¹ FW | 3 | [11] |

| Zea mays (Maize) | Seedlings | 150 mM NaCl | Not specified | Significantly increased | - | [3] |

Table 2: GABA Concentration in Plants Under Drought Stress

| Plant Species | Tissue | Drought Stress Condition | GABA Concentration (Control) | GABA Concentration (Stressed) | Fold Increase | Reference |

| Oryza sativa (Rice) | Seedlings | Air-drying (24 h) | ~1.5 nmol·mg⁻¹ FW | ~6.0 nmol·mg⁻¹ FW | 4 | [12] |

| Triticum aestivum (Wheat) | Seedlings | PEG-induced | Not specified | Significantly increased | - | [14] |

| Phaseolus vulgaris | Leaves | Water withholding | Not specified | Significantly increased | - | [15] |

Table 3: GABA Concentration in Plants Under Heat Stress

| Plant Species | Tissue | Heat Stress Condition | GABA Concentration (Control) | GABA Concentration (Stressed) | Fold Increase | Reference |

| Agrostis stolonifera (Creeping Bentgrass) | Leaves | 35/30 °C (day/night) | ~1.5 µmol·g⁻¹ DW | ~3.3 µmol·g⁻¹ DW | 2.2 | [5] |

| Arabidopsis thaliana | Seedlings | High light + Heat | Not specified | Significantly increased | - | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in GABA research.

Quantification of GABA Content

Method 1: High-Performance Liquid Chromatography (HPLC)

This method involves pre-column derivatization of GABA followed by HPLC analysis.

-

Sample Extraction:

-

Homogenize 0.1 g of plant tissue in 1 mL of 80% ethanol (B145695).

-

Centrifuge at 12,000 x g for 10 min at 4°C.

-

Collect the supernatant. Repeat the extraction with the pellet and combine the supernatants.

-

Evaporate the ethanol from the supernatant and resuspend the residue in 1 mL of deionized water.

-

-

Derivatization (with Dansyl Chloride):

-

Mix 100 µL of the sample extract with 900 µL of 0.1 M sodium bicarbonate buffer (pH 8.7).

-

Add 1 mL of dansyl chloride solution (5 mg/mL in acetone).

-

Incubate the mixture at 55°C for 1 hour.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of solvent A (e.g., 0.1 M sodium acetate (B1210297) buffer) and solvent B (e.g., acetonitrile).

-

Detect the derivatized GABA using a fluorescence or UV detector.

-

Quantify GABA by comparing the peak area with that of a standard curve prepared with known concentrations of GABA.[17]

-

Method 2: Enzymatic Assay Kit

Commercially available kits provide a simpler and often high-throughput method for GABA quantification. These kits typically use a series of enzymatic reactions that lead to the production of a colored or fluorescent product, which is proportional to the GABA concentration.[1][2]

Glutamate Decarboxylase (GAD) Activity Assay

Method: Fluorometric Assay

This assay measures the production of a fluorescent product linked to GAD activity.

-

Enzyme Extraction:

-

Homogenize ~25 mg of plant tissue in 500 µL of ice-cold GAD Assay Buffer.

-

Keep on ice for 10 min.

-

Centrifuge at 10,000 x g for 20 min at 4°C and collect the supernatant.

-

Use a 10 kDa spin column to remove small interfering molecules.

-

-

Assay Procedure (based on a commercial kit):

-

Prepare a reaction mixture containing the enzyme extract, GAD substrate, and a developer solution.

-

Incubate at 37°C and measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm).

-

Calculate GAD activity based on the rate of fluorescence increase compared to a standard curve. One unit of GAD activity is typically defined as the amount of enzyme that generates 1.0 µmol of product per minute at a specific pH and temperature.[18]

-

Exogenous Application of GABA

This protocol describes the application of GABA to plants to study its effects on growth and stress tolerance.

-

Preparation of GABA Solution:

-

Dissolve GABA in distilled water to the desired concentration (e.g., 0.5 mM, 1 mM, 5 mM). Adjust the pH if necessary.

-

-

Application Methods:

-

Foliar Spray: Spray the GABA solution onto the leaves until runoff. A surfactant may be added to improve leaf coverage.

-

Root Drenching: Apply a known volume of the GABA solution to the soil or hydroponic medium around the plant roots.

-

-

Experimental Design:

Conclusion and Future Perspectives

GABA stands as a multifaceted molecule in plant biology, with established roles in metabolism and a rapidly expanding portfolio as a critical signaling agent. Its function in mediating stress tolerance presents significant opportunities for agricultural applications, including the development of novel biostimulants and the engineering of stress-resilient crops. Future research should focus on further elucidating the components of the GABA signaling pathway, including the definitive identification and characterization of its receptors and downstream targets. A deeper understanding of the crosstalk between GABA and other signaling molecules, such as hormones and reactive oxygen species, will also be crucial. The methodologies and data presented in this guide provide a solid foundation for researchers to explore these exciting frontiers in plant science.

References

- 1. An Enzyme Assay Kit for GABA Quantification in Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 2. An Enzyme Assay Kit for GABA Quantification in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABA and Drought Stress [iris.unicampania.it]

- 5. Regulation of Heat Shock Factor Pathways by γ-aminobutyric Acid (GABA) Associated with Thermotolerance of Creeping Bentgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Endogenous γ-Aminobutyric Acid Accumulation Enhances Salinity Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gamma-aminobutyric acid (GABA) alleviates salt damage in tomato by modulating Na+ uptake, the GAD gene, amino acid synthesis and reactive oxygen species metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GABA Application Enhances Drought Stress Tolerance in Wheat Seedlings (Triticum aestivum L.) | MDPI [mdpi.com]

- 15. GABA: A Key Player in Drought Stress Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. abcam.com [abcam.com]

- 19. Exogenous Gamma-Aminobutyric Acid Application Induced Modulations in the Performance of Aromatic Rice Under Lead Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Exogenous γ-aminobutyric Acid (GABA) Application Improved Early Growth, Net Photosynthesis, and Associated Physio-Biochemical Events in Maize [frontiersin.org]

(S)-3-Amino-4-hydroxybutanoic Acid: A Serine-Derived Modulator of GABAergic Neurotransmission

(An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-(+)-γ-amino-β-hydroxybutyric acid ((S)-(+)-GABOB), is a naturally occurring beta-amino acid that is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a derivative of the proteinogenic amino acid L-serine, this compound holds significant interest in the fields of neuroscience and drug development due to its stereoselective interactions with GABA receptors, key players in regulating neuronal excitability. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from serine precursors, its biological activity at GABA receptors, and the signaling pathways it modulates. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate further research and development in this area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| IUPAC Name | (3S)-3-amino-4-hydroxybutanoic acid |

| Synonyms | (S)-(+)-GABOB, D-GABOB, (-)-3-Amino-4-hydroxybutyric acid |

| CAS Number | 16504-57-7 |

| Appearance | White to light yellow crystal powder |

| Melting Point | 207-212 °C |

| Optical Rotation | [α]20/D +20.0°, c = 1.7 in H₂O |

Biological Activity and Pharmacology

This compound and its enantiomer, (R)-3-Amino-4-hydroxybutanoic acid, exhibit distinct pharmacological profiles at GABA receptors. These receptors are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.

The enantiomers of GABOB display stereoselectivity in their actions. This compound is a partial agonist of the GABA-B receptor and an agonist of the GABA-A receptor.[1] In contrast, its enantiomer, (R)-(-)-GABOB, is a more potent agonist at GABA-B and GABA-C receptors.[1] The racemic mixture of GABOB is utilized as an anticonvulsant in the treatment of epilepsy.[1]

Quantitative Analysis of Receptor Affinity

The following table summarizes the reported EC₅₀ and IC₅₀ values for the enantiomers of GABOB at different GABA receptors. This data highlights the stereoselective nature of their interactions.

| Compound | Receptor | Action | EC₅₀/IC₅₀ (µM) |

| This compound | GABA-A | Agonist | - |

| GABA-B | Partial Agonist | - | |

| GABA-C (ρ1 wild-type) | Full Agonist | 45 | |

| GABA-C (ρ1 T244S mutant) | Competitive Antagonist | IC₅₀ = 417.4 | |

| (R)-3-Amino-4-hydroxybutanoic acid | GABA-A | - | - |

| GABA-B | Agonist | - | |

| GABA-C (ρ1 wild-type) | Full Agonist | 19 | |

| GABA-C (ρ1 T244S mutant) | Weak Partial Agonist | - |

Note: Data is compiled from various sources and experimental conditions may vary. The affinity of (S)-(+)-GABOB is reportedly higher than that of (R)-(-)-GABOB at GABA-A receptors, while the reverse is true for GABA-B and GABA-C receptors.[1]

Pharmacokinetics (ADME Profile)

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited. However, studies on the structurally similar compound, γ-hydroxybutyric acid (GHB), indicate dose-dependent and nonlinear pharmacokinetics due to saturable absorption, metabolism, and renal reabsorption.[2] GHB is a substrate for monocarboxylate transporters, which are key determinants of its absorption and distribution.[2] It is plausible that this compound shares some of these pharmacokinetic characteristics. Further research is required to fully elucidate the ADME profile of GABOB and its enantiomers.

GABA-B Receptor Signaling Pathway

This compound exerts part of its biological effects through the modulation of the GABA-B receptor signaling pathway. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.

Upon agonist binding, the GABA-B receptor, a heterodimer of GABAB1 and GABAB2 subunits, activates pertussis toxin-sensitive Gi/o-type G-proteins. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit has dual effects on ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. Concurrently, it inhibits voltage-gated calcium channels (N-type and P/Q-type) at presynaptic terminals, which reduces neurotransmitter release.

The following diagram illustrates the canonical GABA-B receptor signaling pathway.

Caption: GABA-B Receptor Signaling Pathway

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various strategies, including chemical and chemoenzymatic methods, often starting from chiral precursors. While a direct synthesis from L-serine is conceptually straightforward, multi-step sequences involving protection and functional group manipulations are typically required.

Conceptual Experimental Workflow from (S)-Serine

The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from (S)-serine. This pathway involves the protection of the amino and carboxyl groups of serine, followed by reduction of the protected carboxyl group to a primary alcohol, conversion to a suitable leaving group, displacement with a cyanide nucleophile, and subsequent hydrolysis.

Caption: Conceptual Synthesis Workflow from (S)-Serine

Detailed Experimental Protocol: Enantiospecific Synthesis from (S)-Serine Derivative

The following protocol is adapted from a reported synthesis of a related β-amino acid and outlines the key steps for the preparation of this compound from (S)-serine methyl ester hydrochloride. This multi-step synthesis involves protection of the amino and hydroxyl groups, conversion to an aziridine intermediate, and subsequent ring-opening and functional group manipulations.

Materials:

-

(S)-Serine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

p-Toluenesulfonyl chloride (TsCl)

-

(2,4,5-Trifluorophenyl)magnesium bromide (as a representative carbon nucleophile for the conceptual step)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

N-Boc Protection of (S)-Serine Methyl Ester:

-

To a solution of (S)-serine methyl ester hydrochloride in DCM, add Et₃N at 0 °C.

-

Add a solution of Boc₂O in DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(S)-serine methyl ester.

-

-

O-Protection and Aziridine Formation (Conceptual two-step process):

-

O-Tosylation: To a solution of N-Boc-(S)-serine methyl ester in THF at 0 °C, add NaH portion-wise.

-

Add TsCl and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Aziridine Formation: The crude O-tosylated product can be treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the corresponding N-Boc-protected (R)-aziridine-2-carboxylate methyl ester.

-

-

Reduction of the Ester:

-

The aziridine ester is then reduced to the corresponding primary alcohol, N-Boc-(R)-aziridin-2-ylmethanol, using a suitable reducing agent like lithium borohydride (B1222165) (LiBH₄).

-

-

Ring Opening of the Aziridine:

-

The protected aziridinemethanol is reacted with a Grignard reagent, such as (2,4,5-trifluorophenyl)magnesium bromide, in the presence of a copper catalyst. This step introduces a carbon-carbon bond at the C3 position. This step is illustrative for the synthesis of a related compound and would need to be adapted for the synthesis of GABOB, for instance, by using a protected one-carbon nucleophile.

-

-

Subsequent Transformations and Deprotection:

-

The resulting amino alcohol would then undergo a series of transformations, including oxidation of the newly introduced carbon to a carboxylic acid and removal of all protecting groups (Boc and any others) under acidic conditions (e.g., with HCl) to yield the final product, this compound.

-

Disclaimer: This protocol is a conceptual adaptation and requires optimization and verification in a laboratory setting. The specific reagents and reaction conditions for each step would need to be carefully determined.

Conclusion

This compound represents a fascinating molecule at the interface of amino acid chemistry and neuropharmacology. Its structural relationship to serine provides a basis for its chiral synthesis, and its stereoselective interactions with GABA receptors underscore its potential as a modulator of inhibitory neurotransmission. This technical guide has provided a foundational overview of its synthesis, biological activity, and relevant signaling pathways. Further research into detailed pharmacokinetic profiling and the development of more efficient and direct synthetic routes from serine will be crucial for fully realizing the therapeutic potential of this and related compounds. The provided data, protocols, and diagrams are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of GABAergic signaling and developing novel therapeutics for neurological disorders.

References

Physicochemical Properties of 3-Amino-4-hydroxybutanoic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybutanoic acid, a gamma-amino acid derivative, exists as a pair of enantiomers: (3R)-3-amino-4-hydroxybutanoic acid and (3S)-3-amino-4-hydroxybutanoic acid. These isomers are of significant interest in neuroscience and drug development due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Their interaction with GABA receptors, particularly GABAA and GABAB receptors, makes them valuable tools for studying receptor pharmacology and potential therapeutic agents for neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, detailed experimental protocols for their analysis, and insights into their relevant biological pathways.

Physicochemical Properties

The distinct stereochemistry of the (R)- and (S)-isomers of 3-amino-4-hydroxybutanoic acid gives rise to differences in their physical and biological properties. A summary of their key physicochemical characteristics is presented below.

| Property | (3R)-3-amino-4-hydroxybutanoic acid | (3S)-3-amino-4-hydroxybutanoic acid |

| Molecular Formula | C₄H₉NO₃[1] | C₄H₉NO₃[2] |

| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol [2] |

| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid[1] | (3S)-3-amino-4-hydroxybutanoic acid[2] |

| CAS Number | 16504-56-6 | 16504-57-7[2] |

| Melting Point | 213-215 °C (decomposition)[3] | Varies (e.g., 200-202 °C) |

| Solubility | Soluble in PBS (pH 7.2): 10 mg/mL | Soluble in H₂O: 16.67 mg/mL (with sonication) |

| pKa (estimated) | Carboxyl group: ~3.5-4.5; Amino group: ~9.0-10.0 | Carboxyl group: ~3.5-4.5; Amino group: ~9.0-10.0 |

| Optical Rotation [α]D | -20.5° (c=2.08, H₂O)[3] | Not consistently reported |

Experimental Protocols

Synthesis of (3R)- and (3S)-3-Amino-4-hydroxybutanoic Acid

The enantioselective synthesis of 3-amino-4-hydroxybutanoic acid isomers can be achieved through various stereospecific routes, often starting from chiral precursors. A common strategy involves the use of readily available chiral synthons like hydroxyproline (B1673980) or malic acid.

Example Synthesis of (R)-4-amino-3-hydroxybutyric acid from (2S, 4R)-4-hydroxyproline methyl ester hydrochloride[3]:

-

Preparation of (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester:

-

Treat dried (2S,4R)-4-hydroxyproline methyl ester hydrochloride with a solution of sodium methoxide (B1231860) in methanol.

-

Concentrate the resulting suspension.

-

The residue is then treated with t-butyl hypochlorite (B82951) and triethylamine (B128534) in a suitable solvent like absolute tetrahydrofuran.

-

After the reaction, separate the deposited salts and concentrate the filtrate to obtain the crude pyrroline (B1223166) ester as an oil.

-

-

Formation of (R)-4-hydroxy-2-pyrrolidone:

-

Take up the crude pyrroline ester in an aqueous sodium hydroxide (B78521) solution.

-

React with an aqueous solution of hydrogen peroxide.

-

Slowly add a mineral acid (e.g., sulfuric or hydrochloric acid).

-

-

Hydrolysis to (R)-4-amino-3-hydroxybutyric acid:

-

Heat the (R)-4-hydroxy-2-pyrrolidone in a 4N hydrochloric acid solution under reflux for several hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product using an ion-exchange resin, eluting with an aqueous ammonia (B1221849) solution.

-

Recrystallize the residue from a water/ethanol mixture to obtain pure (R)-4-amino-3-hydroxybutyric acid[3].

-

A similar multi-step synthesis for both S- and R-isomers of the related 4-amino-3-hydroxybutyric acid (GABOB) has been described starting from D- and L-arabinose, respectively[9]. This process involves the formation of bromodeoxy derivatives followed by azidation, hydrogenation, and hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and determination of the diastereomeric ratio of chiral molecules. For amino acids like 3-amino-4-hydroxybutanoic acid, derivatization with a chiral derivatizing agent (CDA) is often employed to distinguish between enantiomers by converting them into diastereomers with distinct NMR spectra[10][11].

General Protocol for NMR Analysis using a Chiral Derivatizing Agent:

-

Sample Preparation: In an NMR tube, dissolve a known quantity (e.g., ~10 µmol) of the 3-amino-4-hydroxybutanoic acid isomer mixture.

-

Derivatization: Add a molar excess (e.g., 3 equivalents) of a suitable chiral derivatizing agent, such as a chiral boric acid derivative, in an appropriate deuterated solvent (e.g., CDCl₃)[10]. The reaction forms diastereomeric esters in situ.

-

Reaction Monitoring: The completion of the derivatization reaction can be monitored by the disappearance of the starting material's signals in the ¹H NMR spectrum[10].

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra on a spectrometer of 400 MHz or higher.

-

Data Analysis: The diastereomeric ratio is determined by integrating the well-resolved, distinct signals corresponding to each diastereomer. Advanced NMR techniques like band-selective pure shift NMR can be employed to simplify complex spectra and improve the accuracy of quantification[12]. 1D and 2D NOESY/EXSY experiments can also be effective in detecting and differentiating equilibrating diastereomers[13].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric Separation

LC-MS/MS provides a highly sensitive and selective method for the separation and quantification of chiral amino acids without the need for derivatization.

General Protocol for Chiral LC-MS/MS Analysis:

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chiral Stationary Phase: Employ a chiral column, such as one based on a crown ether or a zwitterionic stationary phase, which is crucial for the enantioselective separation[14].

-

Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase for HILIC separation of amino acids might consist of a gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape[15][16].

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: For 3-amino-4-hydroxybutanoic acid, the precursor ion would be [M+H]⁺ with an m/z of 120.1. Specific fragment ions would need to be determined through infusion experiments. For the related GABA, a transition of m/z 104 -> 69 is used[15].

-

-

Data Analysis: Quantify each isomer by integrating the area under the corresponding chromatographic peak in the MRM channel.

Biological Signaling Pathways

The biological effects of 3-amino-4-hydroxybutanoic acid isomers are primarily mediated through their interaction with GABA receptors. The following diagrams illustrate the canonical signaling pathways for GABAA and GABAB receptors.

Caption: GABA-A Receptor Signaling Pathway.

Caption: GABA-B Receptor Signaling Pathway.

Conclusion

The (3R)- and (3S)-isomers of 3-amino-4-hydroxybutanoic acid represent valuable chemical entities for neuropharmacological research. Their distinct physicochemical properties and differential interactions with GABA receptors underscore the importance of stereochemistry in drug design and development. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and analysis of these isomers, facilitating further investigation into their therapeutic potential. A thorough understanding of their properties and the signaling pathways they modulate is essential for advancing our knowledge of GABAergic neurotransmission and developing novel treatments for neurological and psychiatric disorders.

References

- 1. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-Amino-4-hydroxybutanoic acid | C4H9NO3 | CID 1502045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]

- 4. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. jackwestin.com [jackwestin.com]

- 8. Amino Acids Reference Chart [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Neurotransmission Role of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-hydroxybutanoic acid, a stereoisomer of 4-amino-3-hydroxybutanoic acid (GABOB), is a fascinating molecule with significant implications for neurotransmission. As an analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), (S)-GABOB exerts its effects through interaction with GABA receptors. This technical guide provides an in-depth exploration of the role of this compound in neurotransmission, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Data Presentation: Receptor Binding and Functional Activity

The interaction of this compound with GABA receptors is stereoselective, meaning the (S) and (R) enantiomers exhibit different affinities and functional activities at the various receptor subtypes.[1] The following tables summarize the available quantitative data for the enantiomers of GABOB.

| Enantiomer | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |

| This compound | GABAA | Higher affinity than (R)-enantiomer | [1][2] |

| (R)-3-Amino-4-hydroxybutanoic acid | GABAA | IC50 = 1 µM | [3] |

| This compound | GABAB | Lower affinity than (R)-enantiomer | [1][2] |

| (R)-3-Amino-4-hydroxybutanoic acid | GABAB | IC50 = 0.35 µM | [3] |

Table 1: Binding Affinities of GABOB Enantiomers at GABAA and GABAB Receptors.

| Enantiomer | Receptor Subtype | Agonist Activity (EC50) | Efficacy | Reference |

| This compound | GABAA | More potent than (R)-enantiomer | Agonist | [1] |

| This compound | GABAB | Less potent than (R)-enantiomer | Partial Agonist | [2] |

| (R)-3-Amino-4-hydroxybutanoic acid | GABAB | More potent agonist than (S)-enantiomer | Agonist | [1][2] |

| This compound | GABAC (ρ1) | EC50 = 45 µM | Full Agonist | [2] |

| (R)-3-Amino-4-hydroxybutanoic acid | GABAC (ρ1) | EC50 = 19 µM | Full Agonist | [2][3] |

Table 2: Functional Activities of GABOB Enantiomers at GABA Receptor Subtypes.

Signaling Pathways

This compound modulates neuronal activity by activating distinct signaling pathways associated with GABAA and GABAB receptors.

GABAA Receptor Signaling

The GABAA receptor is an ionotropic receptor that forms a chloride ion channel. The binding of an agonist, such as this compound, leads to the opening of this channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

References

- 1. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Stereospecific Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB) from Chiral Precursors: An In-depth Technical Guide

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB) is a significant neuromodulator in the mammalian central nervous system, with the (R)-enantiomer exhibiting greater biological activity, including hypotensive and antiepileptic properties.[1] The stereochemistry at the β-carbon is crucial for its pharmacological function, necessitating highly stereospecific synthetic strategies. This technical guide provides a comprehensive overview of the primary methods for the stereospecific synthesis of GABOB, with a focus on leveraging the inherent chirality of readily available precursors. Key strategies discussed include syntheses starting from L-malic acid, L-aspartic acid, and ethyl (R)-4-chloro-3-hydroxybutyrate, as well as enzymatic resolution approaches. This document details experimental protocols for pivotal reactions, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways. Furthermore, the biological context of GABOB's action is illustrated through a diagram of the GABAergic signaling pathway.

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is an analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] Its structure incorporates a hydroxyl group at the β-position, introducing a chiral center that dictates its biological efficacy. The (R)-isomer of GABOB has demonstrated more potent pharmacological effects compared to its (S)-counterpart.[1] Consequently, the development of synthetic routes that afford enantiomerically pure GABOB is of paramount importance for both research and therapeutic applications.

The primary strategies for achieving stereospecificity in GABOB synthesis can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral molecules such as amino acids and hydroxy acids as starting materials. This approach transfers the existing stereochemistry of the precursor to the final product.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a reaction involving a prochiral substrate.

-

Enzymatic Resolution: Separating enantiomers from a racemic mixture through the selective action of enzymes.

This guide will delve into the practical aspects of these methodologies, providing detailed experimental procedures and comparative data to aid researchers in selecting and implementing the most suitable synthetic route for their needs.

Synthesis of (R)-GABOB from L-Malic Acid

L-malic acid, a naturally occurring dicarboxylic acid, serves as an excellent chiral precursor for the synthesis of (R)-GABOB. This approach leverages the (S)-stereocenter of L-malic acid, which is transformed into the (R)-stereocenter of GABOB through a series of stereocontrolled reactions.

Synthetic Strategy Overview

A common pathway from L-malic acid involves the formation of a cyclic intermediate, such as an oxazolidinone, which protects the amino and hydroxyl groups while facilitating the necessary carbon chain extension. A key step is often an Arndt-Eistert reaction to homologate the carboxylic acid.

Caption: Synthetic workflow for (R)-GABOB from L-malic acid.

Quantitative Data

| Step | Reagents and Conditions | Yield (%) | Reference |

| 1-Monobenzyl L-malate formation | Benzyl (B1604629) alcohol, acid catalyst | Good | [3] |

| Oxazolidin-2-one formation | Diphenylphosphoryl azide (B81097) (DPPA), toluene, reflux | Good | [3] |

| N-Boc protection | Boc anhydride, base | High | [3] |

| Hydrogenolysis | H₂, Pd/C | High | [3] |

| Diazoketone formation & Arndt-Eistert | Diazomethane generation, AgOBz, MeOH | Moderate | [3] |

| Acid Hydrolysis | 6N HCl, reflux | 85 | [3] |

| Overall Yield | From 1-monobenzyl L-malic acid | 30 | [3] |

Experimental Protocols

Protocol 1: Synthesis of (R)-4-Amino-3-hydroxybutanoic Acid ((R)-GABOB) from N-Boc-oxazolidinone derivative

-

Hydrogenolysis: To a solution of the N-Boc protected oxazolidinone benzyl ester in a suitable solvent (e.g., methanol), add 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the corresponding carboxylic acid.

-

Diazoketone Formation: Dissolve the resulting acid in anhydrous THF and cool to -20°C. Add N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in portionwise to a stirred solution of potassium hydroxide (B78521) in ethanol (B145695) at 65°C to generate diazomethane, which is then distilled into the cooled acid solution.

-

Arndt-Eistert Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate (B1203000) (AgOBz) in methanol. Stir the reaction mixture at room temperature until the rearrangement is complete.

-

Acid Hydrolysis: Add 6N aqueous HCl to the methyl ester of the protected GABOB and reflux the mixture for 6 hours. Concentrate the reaction mixture under reduced pressure. Purify the residue by ion-exchange chromatography (Dowex 50W-X8, eluting with water then 2N NH₄OH) to yield (R)-GABOB.[3]

Synthesis of GABOB from L-Aspartic Acid

L-aspartic acid is another valuable chiral precursor for the synthesis of GABOB enantiomers. The strategy typically involves the reduction of one of the carboxylic acid groups and subsequent manipulation of the functional groups.

Synthetic Strategy Overview

A common approach is to selectively protect the carboxyl groups and the amino group of L-aspartic acid. One of the carboxyl groups is then reduced to an alcohol, which can be further transformed into the desired GABOB structure.

Caption: General synthetic workflow for GABOB from L-aspartic acid.

Quantitative Data

Detailed quantitative data for a complete synthesis of GABOB from L-aspartic acid is less commonly reported in a single, concise source. However, individual steps such as the selective reduction of protected aspartic acid derivatives are known to proceed with good to excellent yields. For instance, the synthesis of GABOB amino-analogues from L-aspartic acid has been reported, indicating the feasibility of this precursor.[4]

Experimental Protocols

Protocol 2: Preparation of Boc-L-aspartic acid

-

Dissolve L-Aspartic acid in a potassium bicarbonate solution (e.g., 0.003 M) with stirring.

-

Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in batches to the solution while maintaining the pH between 9 and 11.

-

After the reaction is complete, adjust the pH to 3 with a dilute acid (e.g., 0.001 M HCl).

-

Extract the product with an organic solvent such as dichloromethane.

-

Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Crystallize the product from a solvent system like petroleum ether to obtain Boc-L-aspartic acid.

Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate

Ethyl (R)-4-chloro-3-hydroxybutyrate is a commercially available and versatile chiral building block for the synthesis of various pharmaceuticals, including (R)-GABOB.[5]

Synthetic Strategy Overview

The synthesis involves the conversion of the chloro group to an amino group, typically via an azide intermediate, followed by hydrolysis of the ester to yield the final product.

Caption: Synthetic workflow for (R)-GABOB from ethyl (R)-4-chloro-3-hydroxybutyrate.

Quantitative Data

| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Azide Formation | Sodium azide, DMF | 93 | >99 | [5] |

| Reduction of Azide | H₂, Pd/C | 95 | >99 | [5] |

| Hydrolysis | Acid or base catalyzed | High | >99 | [5] |

| Overall Yield | From Ethyl (R)-4-chloro-3-hydroxybutyrate | High | >99 | [5] |

Experimental Protocols

Protocol 3: Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate

-

Azide Formation: Dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in dimethylformamide (DMF) and add sodium azide. Heat the mixture (e.g., to 80°C) and stir until the reaction is complete. After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl (R)-4-azido-3-hydroxybutyrate.

-

Hydrogenation: Dissolve the azido (B1232118) ester in ethanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature. After the reaction is complete, filter the catalyst and concentrate the filtrate to yield ethyl (R)-4-amino-3-hydroxybutyrate.

-

Hydrolysis: Hydrolyze the resulting amino ester using standard procedures (e.g., refluxing with aqueous HCl) to obtain (R)-GABOB hydrochloride. The free amino acid can be obtained by ion-exchange chromatography.

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer high stereoselectivity for the synthesis of chiral compounds like GABOB. These methods include enzymatic resolution of racemic mixtures and asymmetric reduction of prochiral ketones.

Enzymatic Resolution

Lipases are commonly used for the kinetic resolution of racemic esters or alcohols that are precursors to GABOB. For example, Candida antarctica lipase (B570770) B can be used for the enantioselective hydrolysis of a racemic ester, yielding an enantiomerically enriched alcohol and the unreacted ester.

Asymmetric Bioreduction

Microbial cells or isolated enzymes can be used for the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). Recombinant E. coli expressing a stereoselective carbonyl reductase can achieve high yields and excellent enantiomeric excess.[6]

Quantitative Data for Bioreduction

| Substrate | Biocatalyst | Product | Conversion Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| COBE | Recombinant E. coli expressing carbonyl reductase from Burkholderia gladioli | (R)-CHBE | >99 | 99.9 | [6] |

| COBE | Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis | (R)-ECHB | 95.2 | >99 | [7] |

Biological Context: The GABAergic Signaling Pathway

GABOB exerts its effects on the central nervous system by interacting with GABA receptors. Understanding the GABAergic signaling pathway is crucial for comprehending the mechanism of action of GABOB and for the rational design of new therapeutic agents. GABA is the primary inhibitory neurotransmitter in the brain and acts on two main types of receptors: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[8]

Caption: The GABAergic signaling pathway and the action of GABOB.

GABOB, like GABA, can activate both GABA_A and GABA_B receptors.[9] Activation of GABA_A receptors leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic neuron and thus an inhibitory effect.[8] Activation of GABA_B receptors, which are G-protein coupled, can lead to the opening of potassium channels (efflux of K⁺) and the inhibition of calcium channels, also resulting in an inhibitory effect.[10] Presynaptic GABA_B autoreceptors can inhibit further GABA release.[11] The differential potency of GABOB enantiomers at these receptor subtypes underscores the importance of stereospecific synthesis.[9]

Conclusion

The stereospecific synthesis of GABOB is a well-established field with several reliable and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required enantiomeric purity. Syntheses from chiral pool precursors like L-malic acid and L-aspartic acid are elegant and effective, while the use of commercially available chiral building blocks such as ethyl (R)-4-chloro-3-hydroxybutyrate offers a more direct approach. Furthermore, biocatalytic methods are increasingly becoming a powerful tool for the synthesis of enantiomerically pure GABOB and its precursors, often providing excellent selectivity and operating under mild conditions. A thorough understanding of these synthetic methodologies, coupled with an appreciation for the biological role of GABOB in the GABAergic system, will continue to drive innovation in the development of GABOB-related therapeutics.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial synthesis of 3-hydroxybutyric acid and its derivatives

An In-depth Technical Guide to the Microbial Synthesis of 3-Hydroxybutyric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial synthesis of 3-hydroxybutyric acid (3-HB) and its derivatives. It covers the core metabolic pathways, microbial hosts, and fermentation strategies employed in their production. The document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data for comparison, and visual representations of key biological and experimental processes.

Introduction: The Significance of 3-Hydroxybutyric Acid

3-hydroxybutyric acid (3-HB) is a naturally occurring ketone body and a valuable platform chemical. It exists as two stereoisomers, (R)-3-HB and (S)-3-HB, which serve as chiral precursors for the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers like polyhydroxyalkanoates (PHAs).[1][2][3][4] Microbial synthesis offers a sustainable and environmentally friendly alternative to chemical production methods, allowing for the use of renewable feedstocks and the production of enantiomerically pure compounds.[3][4]

The (R)-enantiomer is particularly significant as it is the monomer for poly-(R)-3-hydroxybutyrate (PHB), the most common type of PHA, which has properties similar to polypropylene.[3][4] Furthermore, 3-HB itself has therapeutic potential, with studies suggesting benefits in treating conditions like colitis.[5] Its derivatives, primarily copolymers formed by incorporating other hydroxyalkanoates, offer a range of physical properties, expanding their application from flexible plastics to specialized medical devices.[6][7][8]

Core Metabolic Pathways for 3-HB Biosynthesis

The microbial production of 3-HB predominantly starts from the central metabolic intermediate, acetyl-CoA. Several native and engineered pathways have been developed to channel carbon flux from various feedstocks towards 3-HB.

The Canonical Pathway from Acetyl-CoA

The most common engineered pathway for both (R)- and (S)-3-HB production involves a three-step enzymatic conversion from acetyl-CoA.[5]

-

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase. Several enzymes can be used, including PhaA from Cupriavidus necator, ThlA from Clostridium acetobutylicum, or BktB from C. necator.[5][9]

-

Reduction: Acetoacetyl-CoA is then stereoselectively reduced to either (R)-3-hydroxybutyryl-CoA or (S)-3-hydroxybutyryl-CoA.

-

CoA Removal: The final step is the hydrolysis of the 3-hydroxybutyryl-CoA thioester to release free 3-HB. This is a critical step for secreting the product. Thioesterases, such as TesB from Escherichia coli, or 3-hydroxyisobutyryl-CoA hydrolases, like Bch from Bacillus cereus, are effective for this conversion.[1][9][10][11]

Alternative Biosynthetic Routes

Beyond the canonical pathway, other routes have been explored, particularly in native producers and acetogenic bacteria.

-

PHB Degradation: In some microorganisms, 3-HB is formed through the intracellular degradation of the storage polymer PHB.[12] This process can be induced under specific conditions, such as microaerobic stress, and involves PHB depolymerases.[13][14]

-

CoA Transferase Pathway: In acetogens like Clostridium ljungdahlii, an alternative pathway involves a CoA transferase (CtfAB).[15] In this route, acetoacetyl-CoA is converted to acetoacetate (B1235776) by transferring the CoA group to acetate (B1210297). Acetoacetate is then reduced by a 3-hydroxybutyrate (B1226725) dehydrogenase (3Hbdh) to form 3-HB.[15] This pathway can be advantageous as it regenerates acetyl-CoA from acetate.

Microbial Hosts and Production Data

Various microorganisms have been engineered or utilized for the production of 3-HB and its derivatives. The choice of host depends on factors like genetic tractability, metabolic characteristics, and tolerance to process conditions.

-

Escherichia coli : As a workhorse of metabolic engineering, E. coli is widely used due to its fast growth, well-understood genetics, and vast array of genetic tools.[5][10][16] Strains have been engineered to achieve very high titers of 3-HB.[10]

-